molecular formula C14H28N2O3 B3234231 Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester CAS No. 1353966-47-8

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B3234231
CAS No.: 1353966-47-8
M. Wt: 272.38 g/mol
InChI Key: DZHDEVWNQKHCEV-UHFFFAOYSA-N
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Description

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is a carbamate derivative featuring a pyrrolidine ring substituted with a hydroxethyl group and a tert-butyl carbamate moiety. Its molecular formula is C₁₅H₂₈N₂O₃, with a molar mass of 284.4 g/mol (calculated). Notably, the (S)-enantiomer of this compound (CAS: 1354003-22-7) has been synthesized and characterized, highlighting the role of stereochemistry in its biological interactions .

Properties

IUPAC Name

tert-butyl N-ethyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-5-16(13(18)19-14(2,3)4)11-12-6-7-15(10-12)8-9-17/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHDEVWNQKHCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701118102
Record name Carbamic acid, N-ethyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353966-47-8
Record name Carbamic acid, N-ethyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353966-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-ethyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H28N2O3
  • Molecular Weight : 270.39 g/mol
  • CAS Number : 1353966-47-8

The structure comprises a pyrrolidine ring, which is often associated with various biological activities due to its ability to mimic natural substrates in biological systems.

1. Cholinesterase Inhibition

This compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This inhibition is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease, where the modulation of cholinergic activity can improve cognitive function .

2. Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of pyrrolidine have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers . The presence of the pyrrolidine moiety may enhance the interaction with cellular targets involved in tumor progression.

3. Antimicrobial Activity

Pyrrolidine derivatives have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes . This property could position this compound as a candidate for developing new antibiotics.

Case Study 1: Alzheimer's Disease Model

In a study examining the effects of similar compounds on AChE inhibition, researchers found that certain pyrrolidine derivatives significantly increased acetylcholine levels in neuronal cultures, leading to improved cognitive performance in animal models . this compound could be evaluated in similar models to assess its efficacy.

Case Study 2: Anticancer Efficacy

A recent investigation into pyrrolidine derivatives revealed that compounds with structural similarities to ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid exhibited potent cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further optimization of this compound could yield promising anticancer agents .

Summary of Biological Activities

Activity TypeMechanismReferences
Cholinesterase InhibitionEnhances cholinergic transmission
AnticancerInduces apoptosis and inhibits tumor growth
AntimicrobialDisrupts cell wall synthesis

Comparison with Similar Compounds

Core Heterocycle Variations: Pyrrolidine vs. Piperidine

  • Piperidine Analogs: Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (C₁₄H₂₈N₂O₃, 272.38 g/mol) replaces the pyrrolidine ring with a six-membered piperidine.
  • Pyrrolidine Derivatives : The pyrrolidine-based structure of the target compound offers a more rigid, five-membered ring system, which may enhance selectivity in biological systems compared to piperidine analogs .

Substituent Modifications

  • Hydroxyethyl vs. This modification could enhance blood-brain barrier penetration or alter metabolic stability .
  • Benzyl Ester vs. tert-Butyl Ester : Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (C₁₇H₂₆N₂O₃, 306.41 g/mol) substitutes the tert-butyl group with a benzyl ester. The aromatic benzyl group may improve lipophilicity but reduce hydrolytic stability compared to the bulky, electron-donating tert-butyl group .

Carbamate Group Variations

  • Ethyl vs. Methyl Carbamates : indicates that ethyl carbamates exhibit weaker physostigmine-like activity (e.g., miotic action, intestinal peristalsis stimulation) compared to methyl or benzyl carbamates. However, the tert-butyl ester in the target compound may enhance stability, offsetting reduced activity .
  • Diethyl/Diallyl Carbamates : Diethyl and diallyl carbamates lack pharmacological activity due to poor stability, underscoring the tert-butyl group’s advantage in maintaining structural integrity .

Stereochemical Considerations

  • Enantiomeric Effects : The (S)-enantiomer of the target compound () may exhibit distinct pharmacokinetic or pharmacodynamic profiles compared to the (R)-form. For example, Ethyl-methyl-carbamic acid-3-[1-hydroxy-ethyl]-phenyl ester (a Rivastigmine intermediate) shows enantiomer-specific activity, with the (S)-form being pharmacologically dominant .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Pharmacological Notes
Target Compound C₁₅H₂₈N₂O₃ 284.4 Pyrrolidine, hydroxethyl, tert-butyl Potential cholinergic modulation
Piperidine Analog C₁₄H₂₈N₂O₃ 272.38 Piperidine, hydroxethyl, tert-butyl Altered flexibility vs. pyrrolidine
Benzyl Ester Analog C₁₇H₂₆N₂O₃ 306.41 Piperidine, hydroxethyl, benzyl Increased lipophilicity
Aminoethyl Derivative C₁₁H₂₃N₃O₂ 229.32 Pyrrolidine, aminoethyl, tert-butyl Enhanced basicity, metabolic stability
Ethyl-methyl-carbamic acid (Rivastigmine intermediate) C₁₁H₁₅NO₃ 209.24 Phenyl, hydroxethyl, methyl-ethyl (S)-enantiomer dominant in activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester, and how are reaction conditions optimized?

  • Synthesis Steps :

  • Pyrrolidine Ring Formation : Start with γ-butyrolactone via aminolysis to yield pyrrolidin-3-ol derivatives .
  • Substitution Reactions : Introduce hydroxyethyl and carbamate groups using nucleophilic substitutions under controlled pH and temperature (e.g., 40–60°C, inert atmosphere) .
  • Esterification : React with tert-butyl alcohol under acidic conditions to form the tert-butyl ester .
    • Optimization : Use continuous flow synthesis for scalability and catalysts like Pd/C to enhance yield (up to 85% reported) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and functional groups (e.g., hydroxyethyl at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 313.44 for C16H31N3O3) .
  • Infrared Spectroscopy (IR) : Confirms carbamate C=O stretches (~1700 cm⁻¹) .

Q. How is purification achieved, and what challenges arise during isolation?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30:70 → 50:50) to separate stereoisomers .
  • Crystallization : Tert-butyl esters often crystallize in polar aprotic solvents (e.g., THF/water mixtures) .
  • Challenges : Hydroxyethyl group hygroscopicity requires anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does stereochemistry influence biological activity and target binding?

  • (R)- vs. (S)-Configurations : The (R)-isomer shows stronger binding to GABA receptors due to spatial alignment of the hydroxyethyl group with hydrophobic pockets .
  • Enzyme Inhibition : (R)-isomers inhibit acetylcholinesterase 2x more effectively than (S)-isomers (IC50: 12 nM vs. 25 nM) .
  • Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate via SPR (surface plasmon resonance) .

Q. What methodologies resolve contradictions in reported enzyme inhibition data?

  • Comparative SAR Studies : Test structural analogs (Table 1) to isolate substituent effects .
  • Kinetic Assays : Measure kcat/Km ratios under standardized pH (7.4) and temperature (37°C) to control variability .

Table 1 : Comparison of Analogous Compounds

Compound NameStructural VariationEnzyme Inhibition (IC50)
Hydroxyethyl-pyrrolidine derivativeReference compound12 nM
Hydroxymethyl-pyrrolidine analog-CH2OH instead of -CH2CH2OH45 nM
Phenyl ester analogBenzyl → Phenyl substitution28 nM

Q. What in vitro/in vivo models evaluate neuroprotective effects?

  • In Vitro : Primary neuronal cultures exposed to oxidative stress (H2O2) measure viability via MTT assays; EC50 values correlate with hydroxyethyl group presence .
  • In Vivo : Rodent models of Parkinson’s (MPTP-induced) assess motor function recovery and dopaminergic neuron preservation .
  • Pathway Analysis : RNA-seq to identify upregulated neurotrophic factors (e.g., BDNF, GDNF) .

Q. How do solvent and pH affect reaction kinetics in carbamate synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions (k = 0.15 min⁻¹ vs. 0.05 min⁻¹ in THF) .
  • pH Dependence : Optimal carbamate formation occurs at pH 8–9; lower pH (<6) risks ester hydrolysis .

Methodological Guidelines for Data Analysis

Designing SAR Studies :

  • Variable Groups : Systematically modify pyrrolidine substituents (e.g., hydroxyethyl, cyclopropyl) and measure IC50 shifts .
  • Computational Tools : Combine DFT (density functional theory) for electronic profiles with MD simulations for binding dynamics .

Addressing Stability Issues :

  • Degradation Pathways : Hydroxyethyl oxidation to carboxylic acid under aerobic conditions reduces activity; add antioxidants (e.g., BHT) in formulations .
  • Storage : Lyophilized solids stored at -20°C retain >90% potency after 6 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester
Reactant of Route 2
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Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

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